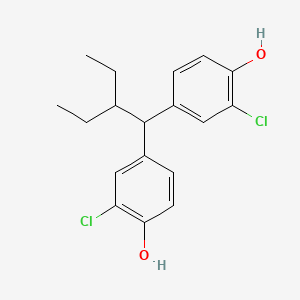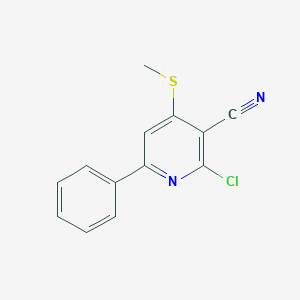
25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane is a complex organic compound characterized by the presence of a nitrophenoxy group attached to a long polyether chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane typically involves the reaction of a polyether chain with 2-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenol and facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Replacement of the phenoxy group with other nucleophiles.
Applications De Recherche Scientifique
25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The polyether chain may facilitate the compound’s solubility and transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrophenoxyacetic Acid: Shares the nitrophenoxy group but has a different backbone structure.
3-Benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one: Another compound with a nitrophenoxy group but with a different core structure.
Uniqueness
25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane is unique due to its long polyether chain, which imparts distinct physical and chemical properties. This structural feature differentiates it from other nitrophenoxy-containing compounds and contributes to its specific applications and reactivity.
Propriétés
Numéro CAS |
92670-57-0 |
|---|---|
Formule moléculaire |
C23H39NO11 |
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-nitrobenzene |
InChI |
InChI=1S/C23H39NO11/c1-27-6-7-28-8-9-29-10-11-30-12-13-31-14-15-32-16-17-33-18-19-34-20-21-35-23-5-3-2-4-22(23)24(25)26/h2-5H,6-21H2,1H3 |
Clé InChI |
NCRWQWUHIZVCQH-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCOC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)



![1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14347610.png)


![Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14347626.png)
![2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14347630.png)
